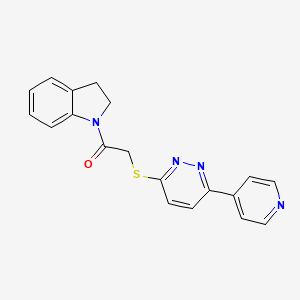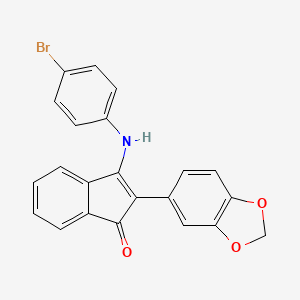
2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one, also known as BBI, is a heterocyclic compound that is widely used in scientific research due to its unique properties. BBI is a versatile compound that can be used as a starting material in the synthesis of a wide range of compounds, as well as being used as a drug or pharmaceutical intermediate. BBI has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Enantioselective Conjugate Reduction
The enantioselective conjugate reduction of 3-arylinden-1-ones, including 2-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one derivatives, using bakers' yeast has been demonstrated. This process yields high enantioselectivity and is key in synthesizing endothelin receptor antagonists like SB 217242 (Clark et al., 1999).
Photoinitiator in Free Radical Polymerization
A derivative of this compound acts as a caged one-component Type II photoinitiator in free radical polymerization. Upon irradiation, it releases a compound with both benzophenone and 1,3-dioxole groups, initiating free radical polymerization of monomers (Kumbaraci et al., 2012).
Supramolecular Structures
The 2-(1,3-Benzodioxol-5-yl) derivatives are notable for their supramolecular structures, involving hydrogen bonding and π-π stacking interactions. These interactions influence the crystalline structure, important in materials science and molecular engineering (Low et al., 2002).
Synthesis of Novel Compounds
Synthesizing novel compounds containing a 1,3-benzodioxole system has been explored. These compounds are significant in heterocyclic chemistry, contributing to the development of new materials and potentially new pharmaceuticals (Li et al., 2012).
Polarized Molecular-Electronic Structures
Molecules containing this compound exhibit polarized molecular-electronic structures. These structures are essential in understanding molecular interactions and could have implications in the design of electronic materials (Low et al., 2004).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-14-6-8-15(9-7-14)24-21-16-3-1-2-4-17(16)22(25)20(21)13-5-10-18-19(11-13)27-12-26-18/h1-11,24H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHMCHEUVHOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=CC=CC=C4C3=O)NC5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
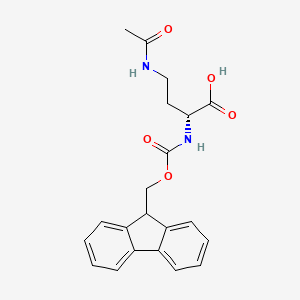
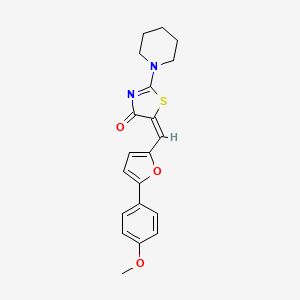
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
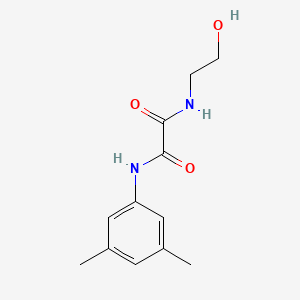
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)
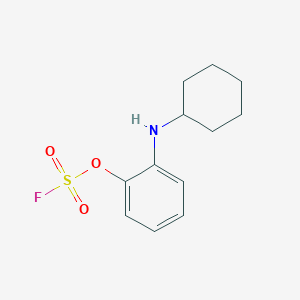
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
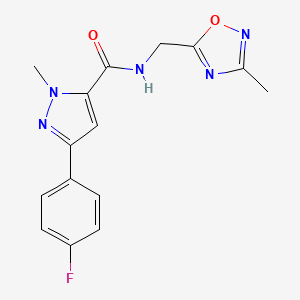
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)
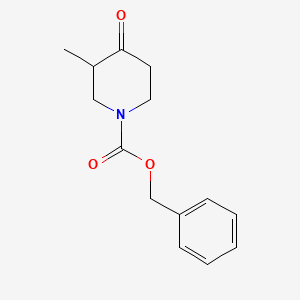
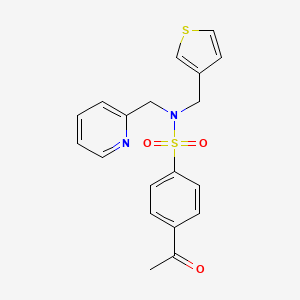
![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)
